

Application Notes and Protocols for R547

Dosing in In Vivo Mouse Studies

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Compound of Interest

Compound Name: R547

Cat. No.: B1678716

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of **R547**, a potent and selective cyclin-dependent kinase (CDK) inhibitor, in mouse models of cancer. The following protocols and data are compiled from preclinical studies and are intended to assist in the design of efficacious and well-tolerated dosing schedules.

Data Presentation: Quantitative Dosing Schedules

The following tables summarize the reported dosing schedules for **R547** in various in vivo mouse xenograft models. These data highlight the flexibility of **R547** administration through both oral and intravenous routes.

Table 1: Oral Administration of **R547** in Human Tumor Xenograft Models

Mouse Model	Tumor Type	Dose (mg/kg)	Dosing Schedule	Observed Efficacy (Tumor Growth Inhibition - TGI)	Citation
Nude Mice	Colon, Lung, Breast, Prostate, Melanoma	40	Daily	79-99%	[1]
Nude Mice	HCT116 Colorectal	38	Daily (single dose)	Significant	[2]
Nude Mice	HCT116 Colorectal	19	Every 12 hours	Significant	[2]
Nude Mice	HCT116 Colorectal	12.5	Every 8 hours	Significant	[2]
Nude Mice	HCT116 Colorectal	25, 50, 75	Daily	Up to 95%	[1] [3]

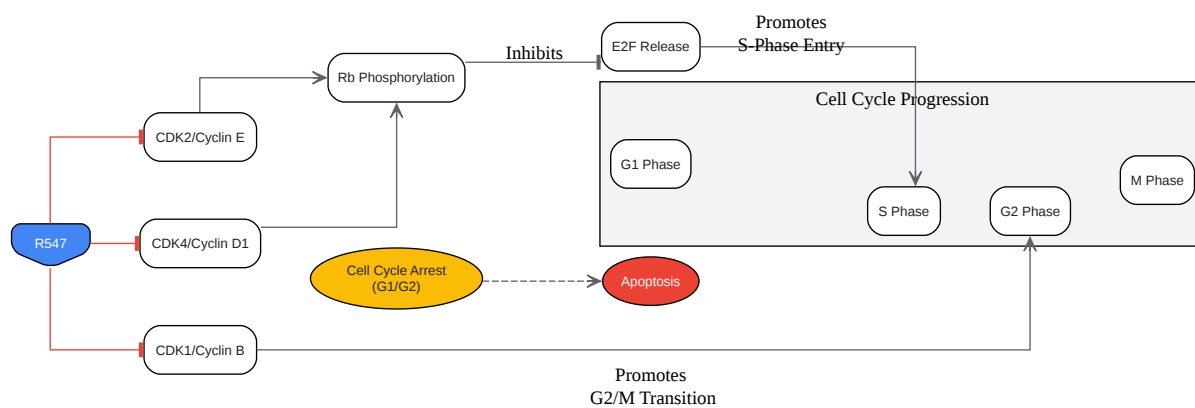
Table 2: Intravenous Administration of **R547** in Human Tumor Xenograft Models

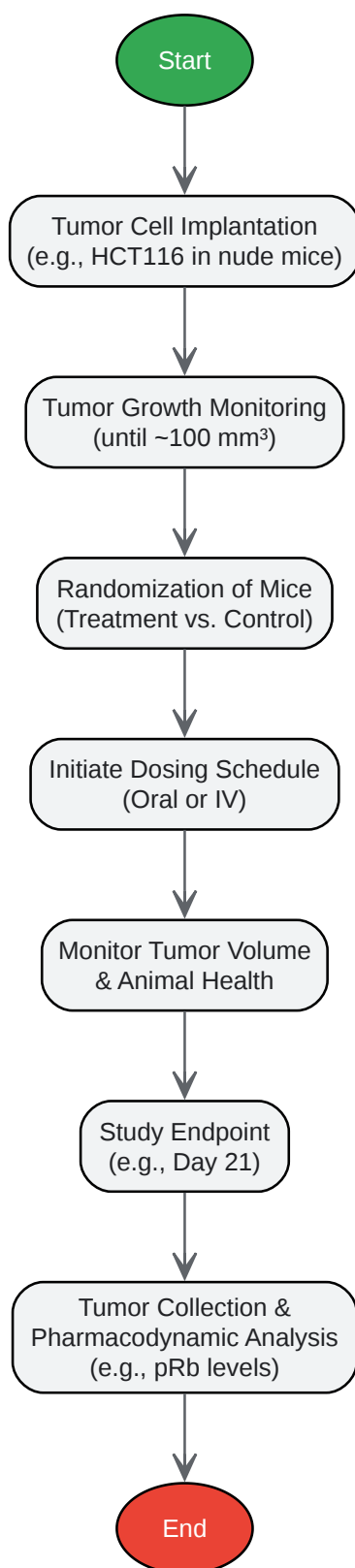
Mouse Model	Tumor Type	Dose (mg/kg)	Dosing Schedule	Observed Efficacy (Tumor Growth Inhibition - TGI)	Citation
Nude Mice	Various Human Tumors	40	Once Weekly	61-95%	[1]

Note: The effective doses of **R547** were reported to be well-tolerated, with no significant body weight loss or overt signs of toxicity observed during the study periods.[1]

Signaling Pathway and Mechanism of Action

R547 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1/cyclin B, CDK2/cyclin E, and CDK4/cyclin D1 with high affinity ($K_i = 1\text{-}3\text{ nmol/L}$).[4] Inhibition of these CDKs disrupts the cell cycle, leading to a block at the G1 and G2 phases and subsequent induction of apoptosis in cancer cells.[4] A key pharmacodynamic marker of **R547** activity is the reduced phosphorylation of the retinoblastoma protein (Rb) at specific CDK phosphorylation sites.[1][4]





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